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molecular formula C8H8N2O2 B1368984 5-cyano-1-methyl-1H-pyrrole-2-acetic acid CAS No. 71290-65-8

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Cat. No. B1368984
M. Wt: 164.16 g/mol
InChI Key: APMOBEWQZBWHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246176

Procedure details

To a solution of the Grignard reagent prepared from 0.46 g. (20 mmol) of magnesium and 3.4 g. (20 mmol) of 4-bromotoluene in 15 ml. of anhydrous tetrahydrofuran was added under an atmosphere of nitrogen 1.12 g. (6.0 mmol) of the sodium salt of 5-cyano-1-methylpyrrole-2-acetic acid. To the resulting suspension was added 20 g. of diphenyl ether, and the reaction mixture was heated to remove tetrahydrofuran by distillation until the temperature reached 110° C. The reaction mixture was then successively heated under reflux at 110° C. for two hours, cooled, and partitioned between ether and dilute aqueous hydrochloric acid. The ether phase was worked up in the manner described in Example 1 to give 100 mg. (9%) of purple solid that contained mainly 5-cyano-1-methylpyrrole-2-acetic acid by nmr analysis. The aqueous phase was heated in a steam bath for 7 hours and the product was isolated after extraction with methylene chloride to give 1.15 g. (yield: 75%, 83% based on unrecovered cyanoacid) of 1-methyl-5-p-toluoylpyrrole-2-acetic acid as a brown solid.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
6 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
purple solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[Na].[C:11]([C:13]1[N:17]([CH3:18])[C:16]([CH2:19][C:20]([OH:22])=[O:21])=[CH:15][CH:14]=1)#N.C1([O:29]C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH3:18][N:17]1[C:13]([C:11]([C:3]2[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=2)=[O:29])=[CH:14][CH:15]=[C:16]1[CH2:19][C:20]([OH:22])=[O:21] |^1:9|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Four
Name
Quantity
6 mmol
Type
reactant
Smiles
[Na]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)CC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Seven
Name
purple solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)CC(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting suspension was added 20 g
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
by distillation until the temperature
CUSTOM
Type
CUSTOM
Details
reached 110° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then successively heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ether and dilute aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
to give 100 mg
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was heated in a steam bath for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the product was isolated
EXTRACTION
Type
EXTRACTION
Details
after extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
to give 1.15 g

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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